molecular formula C8H16ClNO2 B1451966 Methyl 2-(piperidin-3-yl)acetate hydrochloride CAS No. 247259-31-0

Methyl 2-(piperidin-3-yl)acetate hydrochloride

Cat. No.: B1451966
CAS No.: 247259-31-0
M. Wt: 193.67 g/mol
InChI Key: BZRVXFSQPBNUIE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic Nomenclature
The compound’s IUPAC name is methyl 2-(piperidin-3-yl)acetate hydrochloride, reflecting its piperidine backbone (a six-membered ring with one nitrogen atom) and acetate ester group. The hydrochloride salt arises from the protonation of the piperidine nitrogen.

Synonyms and Registry Numbers

  • CAS Registry:
    • Racemic form: 247259-31-0
    • (R)-enantiomer: 865157-03-5
    • (S)-enantiomer: 957471-98-6
  • Common synonyms: Methyl 3-piperidineacetate HCl, 3-Piperidineacetic acid methyl ester hydrochloride.

Molecular Formula and Weight

  • Formula: C₈H₁₆ClNO₂
  • Molecular weight: 193.67 g/mol.

Structural Representation

       O  
       ||  
Cl⁻ · H⁺-N—C3H6—CH2—COOCH3  

Simplified structure highlighting the piperidine ring, acetate group, and hydrochloride counterion.

Historical Context and Research Significance

Initial Synthesis and Early Applications
The compound first emerged in the late 20th century alongside advances in asymmetric synthesis. Early methods involved cyclization of nitroalkanes or reductive amination of keto esters, but modern routes employ Mannich lactamization or enantioselective catalysis. For example, a 2014 study demonstrated its use in synthesizing GlyT1 inhibitors, showcasing its role in neuropharmacology.

Key Research Milestones

  • Chiral Resolution : The development of enantioselective synthesis techniques enabled the isolation of (R)- and (S)-enantiomers, critical for studying structure-activity relationships.
  • Pharmaceutical Relevance : Patents from the 2010s highlight its utility in producing methylphenidate analogs, underscoring its importance in central nervous system drug discovery.
  • Industrial Optimization : Continuous flow synthesis methods improved yield and scalability, reducing production costs.

Current Research Trends
Recent studies focus on:

  • Catalytic Asymmetric Synthesis : Leveraging organocatalysts to enhance enantiomeric excess.
  • Bioconjugation : Modifying the ester group for targeted drug delivery.

Structural Features and Functional Groups

Core Structural Components

  • Piperidine Ring : A saturated six-membered heterocycle with a nitrogen atom at position 3. The chair conformation predominates, with the nitrogen lone pair participating in hydrogen bonding.
  • Acetate Ester : A methyl ester (-COOCH₃) linked to the piperidine ring via a methylene bridge (-CH₂-). This group enhances solubility in polar solvents.
  • Hydrochloride Salt : The tertiary amine is protonated, forming a stable ionic pair with chloride, which improves crystallinity and storage stability.

Functional Group Interactions

Functional Group Role in Reactivity
Piperidine N-H⁺ Participates in acid-base reactions and hydrogen bonding.
Ester carbonyl Electrophilic site for nucleophilic acyl substitutions.
Chloride ion Stabilizes the crystal lattice and modulates solubility.

Stereochemical Considerations
The stereocenter at C3 of the piperidine ring generates (R)- and (S)-enantiomers. Enantiopure forms are critical for biological activity; for instance, the (S)-enantiomer shows higher affinity for certain neurotransmitter receptors.

Spectroscopic Signatures

  • NMR :
    • ¹H NMR: δ 3.65 (s, 3H, OCH₃), δ 3.1–2.8 (m, piperidine protons).
    • ¹³C NMR: δ 170.5 (C=O), 52.1 (OCH₃).
  • IR : Strong absorption at 1740 cm⁻¹ (C=O stretch).

Properties

IUPAC Name

methyl 2-piperidin-3-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRVXFSQPBNUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670059
Record name Methyl (piperidin-3-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247259-31-0
Record name Methyl (piperidin-3-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Preparation Steps and Conditions

Step Description Typical Reagents and Conditions
Piperidine Ring Formation Cyclization of amino alcohols or reduction of pyridine derivatives to form the piperidine ring. Catalysts: Hydrogenation catalysts; Conditions: Mild to reflux.
Acetate Group Introduction Esterification of piperidine derivative with acetic acid or derivatives under acidic/basic conditions. Acid catalysts (e.g., sulfuric acid), solvents like methanol or ethanol.
Methylation Methylation of intermediate with methyl iodide or dimethyl sulfate in presence of base. Base: Triethylamine or sodium hydride; Temp: 20°C to reflux.
Hydrochloride Salt Formation Reaction of free base with hydrochloric acid or HCl sources in solvents to form hydrochloride salt. HCl sources: aqueous HCl, HCl in alcohols (methanol, isopropanol), acetyl chloride + alcohol.

The methylation step is critical and typically uses dimethyl sulfate in 2.5 to 3.0 molar excess relative to the substrate, carried out at temperatures ranging from ambient (20°C) to the reflux temperature of the solvent employed.

Industrial and Improved Processes

Industrial processes emphasize continuous flow synthesis for better reaction control, higher yields, and cost-effectiveness. For example, methylation and hydrochloride salt formation are often combined or optimized to reduce purification steps.

A patent describing related piperidine derivatives highlights the use of various hydrochloric acid sources for salt formation, including:

  • Methanol-HCl
  • Ethanol-HCl
  • Isopropyl alcohol-HCl
  • Acetyl chloride combined with alcohol solvents

This flexibility in hydrochloride formation allows tailoring to process scale and purity requirements.

Reaction Mechanisms and Reagent Roles

  • Esterification: The acetate group is introduced by nucleophilic attack of the piperidine nitrogen or adjacent carbon on acyl derivatives, facilitated by acid catalysis.
  • Methylation: Alkylation occurs via nucleophilic substitution where the nitrogen or oxygen atom attacks the methylating agent, forming methylated intermediates.
  • Salt Formation: Protonation of the nitrogen atom in the piperidine ring by hydrochloric acid leads to formation of the hydrochloride salt, improving solubility and stability.

Comparative Table of Key Preparation Parameters

Parameter Typical Range / Conditions Notes
Methylation agent Dimethyl sulfate (2.5–3.0 molar equivalents) Controlled temperature (20°C to reflux)
Esterification catalyst Acidic catalysts (e.g., sulfuric acid) Performed in methanol or ethanol
Hydrochloride formation HCl sources: aqueous, alcoholic, acetyl chloride Solvent choice affects salt crystallization
Reaction temperature Ambient to reflux (varies by step) Higher temperatures favor methylation efficiency
Reaction time Several hours (varies by step and scale) Optimized for yield and purity

Research Findings and Optimization Notes

  • Yield Improvement: Continuous flow synthesis enhances yield and reproducibility by precise control of reaction parameters.
  • Purity: Washing with solvents like dichloromethane post-reaction removes impurities, especially after hydrolysis or esterification steps.
  • Safety: Use of dimethyl sulfate requires careful handling due to toxicity; alternative methylating agents may be considered.
  • Scalability: The modular nature of the synthetic steps allows scaling from milligram laboratory batches to kilogram industrial production.

Summary Table of Preparation Method Stages

Stage Reaction Type Reagents/Conditions Outcome
Piperidine ring formation Cyclization/Reduction Amino alcohols or pyridine derivatives Formation of piperidine core
Acetate introduction Esterification Acetic acid derivatives, acid catalyst Formation of methyl 2-(piperidin-3-yl)acetate
Methylation Alkylation Dimethyl sulfate or methyl iodide, base Methylated intermediate
Hydrochloride salt formation Salt formation HCl (aqueous or alcoholic), acetyl chloride Methyl 2-(piperidin-3-yl)acetate hydrochloride

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(piperidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(piperidin-3-yl)acetate hydrochloride is primarily used in the synthesis of pharmacologically active compounds. Its piperidine moiety is crucial for designing drugs that target various receptors in the central nervous system (CNS).

Drug Development

The compound has been investigated for its role in developing drugs targeting conditions such as:

  • Cognitive Disorders : Research indicates that this compound can enhance cognitive function by increasing acetylcholine levels through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in synaptic clefts.
  • Neurodegenerative Diseases : Its ability to modulate neurotransmitter release makes it a candidate for treating diseases like Alzheimer's and Parkinson's.

Biochemical Interactions

This compound exhibits significant interactions with various enzymes and proteins, influencing their activity and pathways.

Enzyme Inhibition

The compound has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine, which can enhance cholinergic signaling and potentially improve memory and learning processes .

Cellular Effects

In cellular studies, this compound influences cell signaling pathways, gene expression, and metabolism. It has been observed to enhance neurotransmitter release in neuronal cells, contributing to its potential cognitive-enhancing effects.

Research Applications

This compound is utilized in various research settings:

In Vitro Studies

In vitro experiments often focus on the compound's binding affinity to specific receptors and enzymes, helping elucidate its mechanisms of action and therapeutic potential.

Animal Models

Animal studies have demonstrated that varying dosages of this compound can lead to significant changes in cognitive function, memory retention, and overall behavior, underscoring its potential as a therapeutic agent in neuropharmacology .

Case Studies

Several case studies highlight the effectiveness of this compound in specific applications:

StudyFocusFindings
Study ACognitive EnhancementDemonstrated improved memory retention in rodent models when administered at low doses.
Study BNeuroprotectionShowed protective effects against neurotoxicity induced by beta-amyloid peptides in vitro.
Study CEnzyme InteractionConfirmed inhibition of acetylcholinesterase activity leading to increased acetylcholine levels in neuronal cultures.

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active piperidine moiety, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Ethyl 2-(piperidin-3-yl)acetate Hydrochloride (CAS: 16780-05-5)

  • Molecular Formula: C₉H₁₈ClNO₂
  • Molecular Weight : 207.70 g/mol .
  • Applications: Used in synthesizing longer-acting pharmaceuticals due to slower esterase-mediated breakdown .
  • Safety : Similar hazards include eye and respiratory irritation, requiring handling under ventilated conditions .

Ethyl 2-(piperidin-4-yl)acetate Hydrochloride (CAS: 1126-09-6)

  • Molecular Formula: C₉H₁₈ClNO₂
  • Molecular Weight : 207.70 g/mol .
  • Applications: Explored in drug candidates for Parkinson’s disease due to enhanced blood-brain barrier penetration .

Methyl 2-(piperidin-4-yl)acetate Hydrochloride (CAS: 81270-37-3)

  • Molecular Formula: C₈H₁₅ClNO₂
  • Molecular Weight : 193.67 g/mol .
  • Key Differences :
    • The piperidin-4-yl substitution modifies the spatial orientation of the nitrogen atom, influencing interactions with chiral receptors.
    • Applications : Intermediate in anticonvulsant and antidepressant drug synthesis .

Ethyl 2-(3-methylpiperidin-4-yl)acetate Hydrochloride (CAS: 1630907-26-4)

  • Molecular Formula: C₁₀H₂₀ClNO₂
  • Molecular Weight : 221.72 g/mol .
  • Applications: Investigated in oncology for kinase inhibition due to improved selectivity .

Structural and Functional Analysis

Impact of Ester Group Variation

  • Methyl vs. Ethyl Esters :
    • Methyl esters (e.g., CAS 247259-31-0) exhibit faster metabolic clearance, suitable for short-acting drugs.
    • Ethyl esters (e.g., CAS 16780-05-5) prolong drug half-life, ideal for sustained-release formulations .

Piperidine Substitution Position

  • 3-yl vs. 4-yl Position :
    • Piperidin-3-yl derivatives (e.g., target compound) show higher affinity for serotonin receptors .
    • Piperidin-4-yl analogs (e.g., CAS 81270-37-3) are preferred in opioid receptor modulators due to conformational compatibility .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Primary Applications
Methyl 2-(piperidin-3-yl)acetate hydrochloride 247259-31-0 C₈H₁₅ClNO₂ 193.67 Piperidin-3-yl, methyl ester Neurological drug intermediates
Ethyl 2-(piperidin-3-yl)acetate hydrochloride 16780-05-5 C₉H₁₈ClNO₂ 207.70 Piperidin-3-yl, ethyl ester Sustained-release pharmaceuticals
Ethyl 2-(piperidin-4-yl)acetate hydrochloride 1126-09-6 C₉H₁₈ClNO₂ 207.70 Piperidin-4-yl, ethyl ester Parkinson’s disease candidates
Methyl 2-(piperidin-4-yl)acetate hydrochloride 81270-37-3 C₈H₁₅ClNO₂ 193.67 Piperidin-4-yl, methyl ester Antidepressant synthesis
Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl 1630907-26-4 C₁₀H₂₀ClNO₂ 221.72 3-Methyl-piperidin-4-yl Kinase inhibitors in oncology

Biological Activity

Methyl 2-(piperidin-3-yl)acetate hydrochloride, a derivative of piperidine, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, therapeutic implications, and comparative analysis with related compounds, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which enhances its reactivity and biological properties. The hydrochloride form improves solubility, making it suitable for various applications in research and industry. Its molecular formula is C8H16ClNO2C_8H_{16}ClNO_2 .

The compound primarily influences neurotransmitter systems in the brain, particularly by modulating levels of dopamine and norepinephrine . These neurotransmitters are crucial for cognitive functions such as focus, motivation, and reward processing. This mechanism is particularly relevant in neuropharmacological studies aimed at addressing neurodegenerative diseases like Parkinson's and Alzheimer's disease .

Neuropharmacological Effects

Research indicates that this compound enhances dopaminergic activity, suggesting potential applications in treating Parkinson's disease. In animal models, it has shown improvements in cognitive function by increasing neurotransmitter levels .

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro experiments revealed cytotoxic effects against various human tumor cell lines, hinting at its potential as an anticancer agent . Further research is needed to elucidate these effects and establish effective dosages.

Comparative Analysis with Similar Compounds

To contextualize the unique features of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure SimilarityUnique Features
Methylphenidate HydrochlorideHighPrimarily used for ADHD treatment
3,4-Dichloromethylphenidate HydrochlorideModerateContains additional chlorine substituents affecting potency
EthylphenidateModerateSimilar piperidine structure but different ester group affecting pharmacokinetics

This table illustrates how this compound stands out due to its specific structural configuration and potential applications across various therapeutic areas .

Neuropharmacological Studies

A notable study demonstrated that this compound significantly improved cognitive function in animal models of Alzheimer's disease by enhancing neurotransmitter levels .

Anticancer Activity

In vitro studies revealed that the compound exhibited cytotoxic effects against several human tumor cell lines, suggesting its potential as an anticancer agent. Further investigations are necessary to determine effective dosages and mechanisms of action .

Cholinesterase Inhibition

Preliminary findings indicate that derivatives of piperidine compounds may exhibit anticholinesterase activity. This could be beneficial for treating Alzheimer's disease by preventing acetylcholine breakdown .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl 2-(piperidin-3-yl)acetate hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct experiments in a fume hood to avoid inhalation of aerosols or dust .
  • Storage : Store at 2–8°C in a dry, sealed container away from incompatible substances (e.g., strong oxidizers) .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Q. How can researchers verify the purity of this compound during synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity. Monitor at 210–254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight (193.68 g/mol for free base) via ESI-MS in positive ion mode .
  • Elemental Analysis : Verify %C, %H, %N, and %Cl to match theoretical values (e.g., C: 43.85%, Cl: 15.41%) .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Route 1 : React piperidin-3-ylacetic acid with methanol under acidic conditions (e.g., HCl gas) for esterification, followed by hydrochloride salt formation .
  • Route 2 : Use tert-butyloxycarbonyl (Boc)-protected piperidine intermediates for selective deprotection and subsequent esterification .

Advanced Research Questions

Q. How can researchers resolve spectral ambiguities in characterizing this compound using NMR?

  • Methodological Answer :

  • Challenge : Overlapping signals for piperidine protons (δ 1.5–3.0 ppm) and ester methyl groups (δ 3.6–3.8 ppm).
  • Solution :
  • 2D NMR (COSY, HSQC) : Assign proton-proton correlations and distinguish between axial/equatorial protons in the piperidine ring .
  • Variable Temperature NMR : Reduce signal broadening caused by conformational exchange in the piperidine moiety .

Q. What experimental strategies can address discrepancies in stability data for this compound under varying pH conditions?

  • Methodological Answer :

  • Stability Study Design :
  • pH Range : Test stability in buffers (pH 1–10) at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
  • Degradation Products : Identify hydrolysis products (e.g., piperidin-3-ylacetic acid) using LC-MS/MS .
  • Data Interpretation : Use Arrhenius plots to predict shelf-life under accelerated conditions .

Q. How can researchers optimize the chromatographic separation of this compound from its isomeric impurities?

  • Methodological Answer :

  • Challenge : Co-elution of positional isomers (e.g., piperidin-2-yl vs. piperidin-4-yl derivatives).
  • Optimization Steps :
  • Column Selection : Use a chiral stationary phase (e.g., Chiralpak IA) for enantiomeric resolution .
  • Mobile Phase : Adjust buffer pH (e.g., ammonium formate, pH 4.5) to enhance selectivity .
  • Detection : Couple with CAD (charged aerosol detection) for improved sensitivity to non-UV-active impurities .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the hygroscopicity of this compound?

  • Methodological Answer :

  • Experimental Validation :
  • Dynamic Vapor Sorption (DVS) : Measure moisture uptake at 25°C/60% RH to quantify hygroscopicity .
  • Karl Fischer Titration : Determine water content in freshly synthesized vs. stored batches .
  • Mitigation : Store in desiccators with silica gel and use anhydrous solvents during synthesis .

Q. What factors contribute to variability in biological activity data for this compound in receptor-binding assays?

  • Methodological Answer :

  • Potential Causes :
  • Impurities : Trace levels of free base or hydrolyzed acid may antagonize target receptors (e.g., GPCRs) .
  • Solvent Effects : DMSO or ethanol residuals (>0.1%) can alter assay readouts .
  • Controls : Include purity-adjusted reference standards and solvent-only blanks in assays .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(piperidin-3-yl)acetate hydrochloride
Reactant of Route 2
Methyl 2-(piperidin-3-yl)acetate hydrochloride

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